N,N-DIALLYL(2-CHLOROPHENYL)METHANESULFONAMIDE
Description
N,N-DIALLYL(2-CHLOROPHENYL)METHANESULFONAMIDE is a chemical compound with the molecular formula C13H16ClNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N,N-bis(prop-2-enyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-3-9-15(10-4-2)18(16,17)11-12-7-5-6-8-13(12)14/h3-8H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUUWUAGAFJDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIALLYL(2-CHLOROPHENYL)METHANESULFONAMIDE typically involves the reaction of 2-chlorobenzenesulfonyl chloride with diallylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-DIALLYL(2-CHLOROPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-DIALLYL(2-CHLOROPHENYL)METHANESULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-DIALLYL(2-CHLOROPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-1-(2-chlorophenyl)methanesulfonamide
- N,N-diallyl-4-chlorobenzenesulfonamide
- N-(2-chloro-4-methylphenyl)methanesulfonamide
Uniqueness
N,N-DIALLYL(2-CHLOROPHENYL)METHANESULFONAMIDE is unique due to its specific structural features, such as the presence of two allyl groups and a 2-chlorophenyl moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other sulfonamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
